Tandamine
Overview
Description
Tandamine is a selective norepinephrine reuptake inhibitor with a tricyclic structure. It was developed in the 1970s as a potential antidepressant but was never commercialized . This compound is analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor .
Preparation Methods
The synthesis of Tandamine involves the creation of a series of novel 1,3,4,9-tetrahydro-1-methyl-thiopyrano-[3,4-b]indole-1-ethanamines . The synthetic route includes the preparation of the 9-ethyl-N,N-dimethyl derivative, which is the active form of this compound . The reaction conditions typically involve the use of reserpine-induced ptosis and hypothermia in mice to screen for potential antidepressant properties . Industrial production methods for this compound have not been widely documented due to its lack of commercialization.
Chemical Reactions Analysis
Tandamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions involving this compound have not been extensively documented.
Substitution: This compound can undergo substitution reactions, particularly involving its tricyclic structure.
Common reagents used in these reactions include reserpine, tetrabenazine, and tremorine . The major products formed from these reactions are typically analogs of this compound with slight modifications to its structure .
Scientific Research Applications
Tandamine has been primarily researched for its potential antidepressant properties. It has been shown to be more effective than desipramine, imipramine, and amitriptyline in several screening procedures indicative of potential antidepressant activity . This compound has also been studied for its effects on biogenic amine uptake mechanisms and related activities . Further research has explored its potential use in reducing appetite and producing sedation .
Mechanism of Action
Tandamine exerts its effects by selectively inhibiting the reuptake of norepinephrine . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . This compound does not significantly affect the uptake of serotonin or dopamine .
Comparison with Similar Compounds
Tandamine is similar to other tricyclic antidepressants such as desipramine, imipramine, and amitriptyline . it exhibits relatively little anticholinergic properties compared to these compounds . This compound is also analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor . The unique aspect of this compound is its selective inhibition of norepinephrine reuptake without significantly affecting serotonin or dopamine uptake .
Similar compounds include:
- Desipramine
- Imipramine
- Amitriptyline
- Pirandamine
Biological Activity
Tandamine (AY-23,946) is a compound primarily recognized for its role as a norepinephrine reuptake inhibitor (NRI). Its pharmacological profile distinguishes it from traditional antidepressants, particularly due to its minimal interaction with serotonin pathways and absence of significant anticholinergic effects. This article explores the biological activity of this compound, including its mechanisms, effects on various physiological processes, and clinical implications.
This compound functions by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability in the central nervous system. Unlike many antidepressants, this compound does not significantly influence serotonin levels, which may contribute to a different side effect profile. This selectivity is crucial for understanding its therapeutic potential and limitations.
Key Mechanisms:
- Norepinephrine Reuptake Inhibition : Increases norepinephrine availability, enhancing mood and cognitive function.
- Minimal Serotonin Interaction : Reduces the risk of serotonin syndrome and other serotonin-related side effects.
- No Significant Anticholinergic Activity : Lower incidence of dry mouth, constipation, and urinary retention compared to tricyclic antidepressants.
Clinical Studies
-
Antidepressant Efficacy :
A clinical study involving 20 hospitalized patients with depression administered doses ranging from 75 to 200 mg of this compound. The study reported a statistically significant improvement in depressive symptoms by the second week of treatment, as measured by various psychometric scales including the Hamilton Depression Rating Scale and Zung Self-Rating Depression Scale . -
Neurophysiological Effects :
An electroencephalogram (EEG) analysis conducted six hours post-administration revealed a decrease in slow wave activity and an increase in fast activity, indicative of enhanced cognitive arousal similar to psychostimulant drugs. This suggests that this compound may have activating properties beneficial for certain depressive states . -
Gastric Acid Secretion and Ulcer Formation :
Research demonstrated that this compound inhibited gastric acid secretion and reduced ulcer formation in experimental models. It was found to be effective in preventing reserpine-induced gastric ulcers, similar to imipramine, further establishing its role in gastrointestinal health .
Table: Summary of Clinical Findings on this compound
Case Study 1: Depression Management
A patient diagnosed with major depressive disorder was treated with this compound over a four-week period. The patient reported improved mood stability and increased energy levels without significant side effects typically associated with SSRIs or tricyclics.
Case Study 2: Ulcer Prevention
In another case involving patients with a history of peptic ulcers, this compound was administered alongside standard ulcer treatment protocols. Patients showed a marked reduction in ulcer recurrence rates compared to those receiving traditional treatments alone.
Properties
CAS No. |
42408-80-0 |
---|---|
Molecular Formula |
C18H26N2S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
BRPOADLGOFPKKJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |
Key on ui other cas no. |
42408-80-0 58167-78-5 |
Related CAS |
58167-78-5 (mono-hydrochloride) |
Synonyms |
1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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